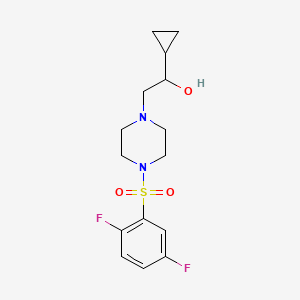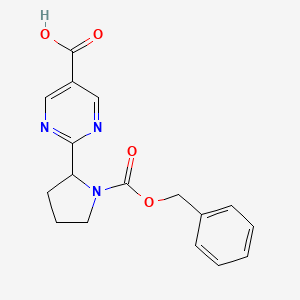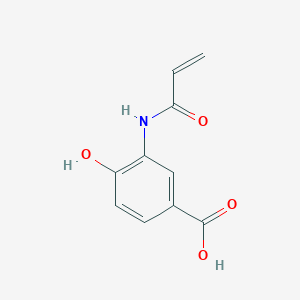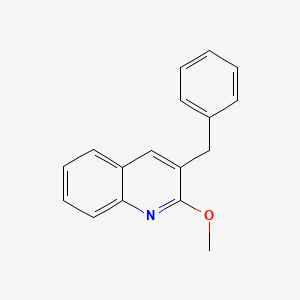
1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol, also known as CP-154,526, is a small molecule antagonist of the corticotropin-releasing factor (CRF) receptor. It was initially developed as a potential therapeutic agent for anxiety and depression. However, it has also been extensively studied in the field of neuroscience for its role in stress-related disorders.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Enzyme Interactions
A study on the metabolism of a related antidepressant compound in human liver microsomes and recombinant enzymes revealed insights into oxidative metabolism pathways. This research highlighted the roles of specific cytochrome P450 enzymes in metabolizing the compound to various metabolites, including hydroxy-phenyl metabolites, sulfoxides, N-hydroxylated piperazines, and benzylic alcohols, further emphasizing the complex interactions between chemical compounds and biological systems (Hvenegaard et al., 2012).
Anticancer and Antituberculosis Potential
Research on derivatives of cyclopropyl piperazine compounds demonstrated significant anticancer and antituberculosis activities. One study synthesized a series of new derivatives, testing their effectiveness against human breast cancer cell lines and Mycobacterium tuberculosis. The findings revealed that some compounds exhibited promising anticancer and antituberculosis properties, suggesting the therapeutic potential of these chemical structures in treating various diseases (Mallikarjuna et al., 2014).
Photostability and Reactivity
An investigation into the photochemistry of ciprofloxacin, a compound structurally related to 1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol, in aqueous solutions provided insights into its photostability and reactivity. The study outlined the compound's low-efficiency substitution reactions and its interaction with sodium sulfite and phosphate, changing its reactivity under various conditions. This research underscores the importance of understanding the photostability of chemical compounds, especially those intended for therapeutic use (Mella et al., 2001).
Synthetic Methods and Structural Analysis
The synthesis of related compounds through reductive amination and optimization of technological parameters revealed efficient methods for obtaining high yields. Such studies provide valuable insights into synthetic strategies that can be applied to produce derivatives of 1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol with potential therapeutic applications (Jin-peng, 2013).
Antimicrobial Activity
Another study explored the synthesis and biological evaluation of novel piperazine derivatives, demonstrating significant antibacterial and antifungal activities. This research highlights the potential of piperazine-based compounds in developing new antimicrobial agents, offering a promising direction for future therapeutic applications (Rajkumar et al., 2014).
Propiedades
IUPAC Name |
1-cyclopropyl-2-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-12-3-4-13(17)15(9-12)23(21,22)19-7-5-18(6-8-19)10-14(20)11-1-2-11/h3-4,9,11,14,20H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDTMUDLJLPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2735769.png)
![2-({4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole](/img/structure/B2735770.png)
![4-isopropyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2735771.png)

methanone](/img/structure/B2735774.png)


![N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B2735778.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2735779.png)
![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2735783.png)


